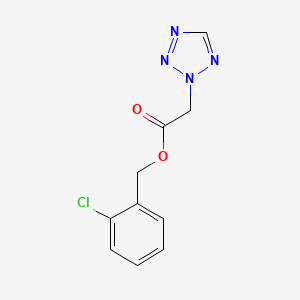
2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" is a chemical compound that has been explored in various scientific studies for its potential applications and characteristics. It belongs to a class of organic compounds that are often investigated for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions with specific reagents under controlled conditions. For example, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a process involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, and other reagents (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using spectroscopic techniques like NMR, LC-MS, and X-ray crystallography. For instance, the compound synthesized by Sharma et al. was analyzed using these methods, revealing its orthorhombic crystal system and specific intermolecular interactions (Sharma et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis : A study focused on the synthesis and structural elucidation of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, revealing insights into the crystal structure and molecular conformation of such compounds. The analysis showed that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another, indicating a unique structural arrangement that could influence its chemical behavior and interactions (Park et al., 1995).
Anticancer Potential : Another research effort synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and studied its structure through X-ray crystallography. This compound exhibited anticancer activity in an in silico modeling study, which targeted the VEGFr receptor. This suggests potential applications of similar compounds in developing anticancer drugs (Sharma et al., 2018).
Pesticide Research : Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a functional similarity with the target compound, characterized their potential as pesticides. X-ray powder diffraction was used to characterize new derivatives, indicating their applicability in developing novel pesticide compounds (Olszewska et al., 2009).
Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida species, demonstrating the broader potential of acetamide derivatives in antifungal drug development (Bardiot et al., 2015).
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-9-6-15(7-10-16)19-18(20)12-22-17-8-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRHWMRKCVHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)



![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)


![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

